

# R348 (Rigel Pharmaceuticals): A JAK3/Syk Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | R-348    |           |
| Cat. No.:            | B1262787 | Get Quote |

Discovery and History: R348 was developed by Rigel Pharmaceuticals as an orally available, potent inhibitor of Janus Kinase 3 (JAK3).[1] The company's research focused on intracellular signaling pathways critical to disease mechanisms, aiming to develop small-molecule drugs for inflammatory and autoimmune diseases.[1] In January 2008, Rigel announced the initiation of a Phase 1 clinical trial to evaluate the safety and tolerability of R348 for conditions such as rheumatoid arthritis (RA), psoriasis, and other immune disorders.[1] Preclinical studies had demonstrated its efficacy in reducing arthritic symptoms, bone destruction, and swelling in animal models.[1] The compound was also investigated for its potential in preventing transplant rejection.[1][2] R348 targets T-cells, which are key mediators in these autoimmune diseases through JAK3 signaling.[1]

Mechanism of Action: R348 is a dual inhibitor of Janus Kinase 3 (JAK3) and Spleen tyrosine kinase (Syk).[2] JAK3 is crucial for signal transduction downstream of various cytokine receptors in immune cells.[2] By inhibiting JAK3, R348 disrupts the signaling of cytokines that are dependent on the common gamma chain, thereby suppressing the activation and proliferation of T-cells and other immune cells involved in autoimmune responses.[1] The inhibition of Syk, another key kinase in immune signaling, further contributes to its immunosuppressive effects.[2]

#### **Quantitative Data**

Table 1: Preclinical Efficacy of R348 in a Cardiac Allograft Model[2]



| Treatment Group | Dose     | Outcome                                                                                                   |
|-----------------|----------|-----------------------------------------------------------------------------------------------------------|
| R348            | 10 mg/kg | Subtherapeutic                                                                                            |
| R348            | 20 mg/kg | Similar allograft survival to tacrolimus or rapamycin                                                     |
| R348            | 40 mg/kg | Preserved graft function, significantly reduced graft infiltration, decreased histologic rejection scores |
| Rapamycin       | 3 mg/kg  | Similar efficacy to R348 40 mg/kg                                                                         |

#### **Experimental Protocols**

In Vitro Enzyme Inhibition Assays: Detailed protocols for the specific in vitro enzyme inhibition assays used for R348 are not publicly available in the provided search results. However, a general methodology for such assays would involve:

- Enzyme and Substrate Preparation: Recombinant human JAK3 and Syk enzymes would be purified. A specific peptide substrate for each enzyme, capable of being phosphorylated, would be used.
- Assay Reaction: The enzyme, substrate, and ATP (the phosphate donor) are incubated in a reaction buffer.
- Inhibitor Addition: R348 would be added at varying concentrations to determine its inhibitory effect.
- Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, typically using methods like ELISA with a phospho-specific antibody, or radiometric assays measuring the incorporation of radioactive phosphate from ATP.
- IC50 Determination: The concentration of R348 that inhibits 50% of the enzyme activity
   (IC50) would be calculated from the dose-response curve.



Pharmacokinetic Studies in Rats: The 2008 study in Transplantation mentions that detailed pharmacokinetic data were obtained in rats.[2] A typical protocol for such a study would include:

- Animal Dosing: A cohort of rats would be administered R348 orally at different doses.
- Blood Sampling: Blood samples would be collected at various time points after administration.
- Plasma Preparation: Plasma would be separated from the blood samples by centrifugation.
- Drug Concentration Analysis: The concentration of R348 and its active metabolite, R333, in the plasma would be measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Pharmacokinetic Parameter Calculation: Key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life would be determined from the concentration-time data. The results indicated that plasma levels of the active metabolite R333 remained high for 8 hours or more.[2]

Phase 1 Clinical Trial Protocol: Rigel Pharmaceuticals initiated a Phase 1 study for R348 in 2008.[1] The key elements of this protocol were:

- Study Design: A double-blind, placebo-controlled, single-dose and multiple-ascending-dose study.
- Participants: Young, healthy male volunteers.
- Objectives: To evaluate the safety, tolerability, and pharmacokinetics of R348.
- Results Expected: Mid-2008.[1]

# **Signaling Pathway**





Click to download full resolution via product page

Caption: R348 inhibits JAK3, blocking cytokine signaling and gene transcription.

# AG-348 (Mitapivat, Agios Pharmaceuticals): A PK-R Allosteric Activator

Discovery and History: AG-348, now known as Mitapivat, was identified and characterized by Agios Pharmaceuticals as a first-in-class, orally available, small-molecule allosteric activator of the red cell isoform of pyruvate kinase (PK-R).[3][4] The discovery was aimed at addressing the underlying cause of pyruvate kinase (PK) deficiency, a rare genetic disease that leads to chronic hemolytic anemia due to mutations in the PKLR gene.[3][5] These mutations result in decreased PK-R activity, leading to a deficiency in ATP and a buildup of the upstream glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG) in red blood cells.[4] AG-348 was designed to activate both wild-type and mutant PK-R enzymes, thereby restoring normal red blood cell metabolism.[5] The compound has undergone several clinical trials to evaluate its safety and efficacy.[6][7]

Mechanism of Action: AG-348 acts as an allosteric activator of the PK-R enzyme.[5] PK-R exists in an equilibrium between a less active T-state and a more active R-state.[5] AG-348 binds to a distinct pocket at the dimer-dimer interface of the PK-R tetramer, which is different from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).[5] This binding induces and stabilizes the active R-state of the enzyme, enhancing its catalytic activity.



[5] This leads to an increased rate of glycolysis, resulting in higher levels of ATP and lower levels of 2,3-DPG, which in turn improves red blood cell health and reduces hemolysis.[4]

#### **Quantitative Data**

Table 2: In Vitro Activity of AG-348 on Mutant PK-R Enzymes[5]

| PK-R Mutant | AC50 (nM)     |
|-------------|---------------|
| R532W       | 9             |
| G332S       | 59            |
| G364D       | Not specified |
| T384M       | Not specified |
| R479H       | Not specified |
| R486W       | Not specified |
| R510Q       | Not specified |

Table 3: Phase 1 Clinical Trial Dosing for AG-348[7]

| Study Type                    | Dose Range                                                                      |  |
|-------------------------------|---------------------------------------------------------------------------------|--|
| Single Ascending Dose (SAD)   | 30 - 2500 mg (single dose)                                                      |  |
| Multiple Ascending Dose (MAD) | 15 - 700 mg (every 12 hours for 14 days) or 120 mg (every 24 hours for 14 days) |  |

## **Experimental Protocols**

Crystallography of AG-348-Bound PK-R: The co-crystal structure of AG-348 bound to PK-R was solved to 2.75 Å resolution.[5] A general protocol for such an experiment would involve:

 Protein Expression and Purification: Recombinant human PK-R would be expressed (e.g., in E. coli) and purified to homogeneity.



- Co-crystallization: The purified PK-R would be incubated with an excess of AG-348 and set up for crystallization using techniques like vapor diffusion.
- X-ray Diffraction Data Collection: The resulting crystals would be exposed to a high-intensity X-ray beam, and the diffraction pattern would be recorded.
- Structure Solution and Refinement: The diffraction data would be processed to determine the
  electron density map, and the atomic model of the PK-R/AG-348 complex would be built and
  refined.

Phase 1 Clinical Trial Protocol (NCT02108106, NCT02149966):[7]

- Study Design: Two randomized, placebo-controlled, double-blind, single- and multipleascending-dose studies in healthy volunteers.
- Participants: Healthy adult volunteers.
- Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of AG-348.
- Key Endpoints: Incidence of adverse events, pharmacokinetic parameters (Cmax, AUC, etc.), and changes in blood glycolytic intermediates.
- Key Findings: The most common treatment-related adverse events were headache and nausea. Dose-dependent changes in glycolytic intermediates consistent with PK-R activation were observed.[7]

#### **Signaling Pathway**





Click to download full resolution via product page

Caption: AG-348 allosterically activates PK-R, promoting ATP production.

## ABT-348 (Ilorasertib): An Aurora Kinase Inhibitor

Discovery and History: ABT-348, also known as Ilorasertib, is a potent, orally active, and ATP-competitive inhibitor of Aurora kinases A, B, and C.[8] It also demonstrates potent inhibition of VEGF and PDGF receptors.[8] This compound has been investigated for its potential in treating acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[8]

#### **Quantitative Data**

Table 4: In Vitro IC50 Values for ABT-348 (Ilorasertib)[8]

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| Aurora A      | 116       |
| Aurora B      | 5         |
| Aurora C      | 1         |

### **Experimental Protocols**



Antiproliferative Activity Assay: The antiproliferative activity of Ilorasertib was tested in H1299 and H460 cell lines.[8] A general protocol for such an assay would be:

- Cell Culture: Cancer cell lines are cultured in appropriate media.
- Compound Treatment: Cells are treated with varying concentrations of Ilorasertib (e.g., 1-1000 nM) for a specified period (e.g., 24 hours).
- Cell Viability Assessment: The number of viable cells is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.
- Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined. The results showed that Ilorasertib induced a concentration-dependent increase in the extent and number of H1299 and H460 cells, indicative of a block in cell division.[8]

#### **Signaling Pathway**





Click to download full resolution via product page

Caption: ABT-348 inhibits Aurora kinases, disrupting mitosis and cell division.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Rigel Pharmaceuticals, Inc. Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders - BioSpace [biospace.com]



- 2. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase 1 Single- and Multiple-Ascending-Dose Randomized Studies of the Safety, Pharmacokinetics, and Pharmacodynamics of AG-348, a First-in-Class Allosteric Activator of Pyruvate Kinase R, in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [R348 (Rigel Pharmaceuticals): A JAK3/Syk Inhibitor].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262787#r-348-compound-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.